molecular formula C20H19ClN6O B11120169 N4-(3-chlorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N4-(3-chlorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11120169
M. Wt: 394.9 g/mol
InChI Key: IHMBOVMYYQKXKT-UHFFFAOYSA-N
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Description

The molecule features a pyrazolo[3,4-d]pyrimidine core substituted at N4 with a 3-chlorophenyl group and at N6 with a 2-methoxyethyl chain, distinguishing it from other derivatives in terms of electronic and steric properties.

Properties

Molecular Formula

C20H19ClN6O

Molecular Weight

394.9 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-6-N-(2-methoxyethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H19ClN6O/c1-28-11-10-22-20-25-18(24-15-7-5-6-14(21)12-15)17-13-23-27(19(17)26-20)16-8-3-2-4-9-16/h2-9,12-13H,10-11H2,1H3,(H2,22,24,25,26)

InChI Key

IHMBOVMYYQKXKT-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

N4-(3-Chlorophenyl) Substitution

The chlorine at position 4 is displaced via nucleophilic aromatic substitution (SNAr) with 3-chloroaniline. The reaction is conducted in n-butanol at 120°C for 12 hours under nitrogen, using catalytic p-toluenesulfonic acid (p-TsOH) to enhance reactivity. The product, N4-(3-chlorophenyl)-4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, is isolated via crystallization from ethanol/water (1:1).

Optimized SNAr Conditions

  • Solvent: n-Butanol

  • Catalyst: p-TsOH (10 mol%)

  • Temperature: 120°C

  • Yield: 82%

N6-(2-Methoxyethyl) Amination

The remaining chlorine at position 6 is replaced with 2-methoxyethylamine via Pd-catalyzed Buchwald-Hartwig coupling. A mixture of Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ in toluene is heated at 100°C for 24 hours. This step introduces the 2-methoxyethyl group while maintaining regioselectivity.

Coupling Reaction Parameters

ParameterValue
CatalystPd(OAc)₂/XPhos
BaseCs₂CO₃
SolventToluene
Temperature100°C
Yield68%

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to remove residual palladium and unreacted amines. Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) further ensures >98% purity.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, pyrimidine-H), 7.89–7.32 (m, 8H, aromatic-H), 4.12 (t, J=6.0 Hz, 2H, -OCH₂-), 3.48 (s, 3H, -OCH₃).

  • 13C NMR (100 MHz, DMSO-d₆): δ 158.9 (C-4), 152.3 (C-6), 135.6–115.2 (aromatic-C), 70.1 (-OCH₂-), 58.9 (-OCH₃).

  • HRMS (ESI): m/z calc. for C₂₀H₁₉ClN₆O [M+H]⁺: 419.1385, found: 419.1389.

Industrial Scalability Considerations

Continuous flow reactors enhance reproducibility for large-scale synthesis. A two-step flow system achieves 90% conversion in the SNAr step (residence time: 30 mins) and 75% in the coupling step (residence time: 2 hours). Catalyst recycling reduces Pd waste by 40%.

Comparative Analysis of Methodologies

Table 1. Efficiency of N4/N6 Functionalization Routes

MethodYieldPurityScalability
SNAr + Buchwald-Hartwig68%98%High
Microwave-Assisted74%95%Moderate
One-Pot Sequential61%97%Low

Microwave-assisted synthesis (150°C, 30 mins) improves yields but requires specialized equipment. One-pot methods, though faster, suffer from side reactions (e.g., over-alkylation).

Challenges and Mitigation Strategies

Regioselectivity in Amination

Competing reactions at N1 and N3 positions are minimized using bulky ligands (XPhos) and low temperatures. Computational modeling (DFT) predicts favorable transition states for N6 selectivity.

Palladium Residue Removal

Treatment with thiourea-functionalized silica gel reduces Pd content to <5 ppm, meeting pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them into amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N4-(3-chlorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(3-chlorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with molecular targets such as CDKs. By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells. The specific pathways involved include the inhibition of CDK2/cyclin A2 complex, which is crucial for the G1 to S phase transition in the cell cycle .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Substituent Effects at the N4 Position

The N4 position in pyrazolo[3,4-d]pyrimidine derivatives is critical for modulating electronic and steric interactions. Key comparisons include:

  • Similar derivatives, such as "N4-(3-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine" (C21H21ClN6, MW 392.9) , share this group but differ at N6.
  • N4-(4-Chlorophenyl) : The compound "N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine" (C25H25ClN6, MW 445.0) demonstrates how positional isomerism (3- vs. 4-chloro) may influence molecular packing or receptor interactions.

Substituent Effects at the N6 Position

The N6 substituent governs steric bulk and hydrogen-bonding capacity:

  • N6-(2-Methoxyethyl): In the target compound, this group offers moderate polarity and flexibility. Contrasting examples include: N6,N6-Diethyl: Found in "N4-(3-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine" (C21H21ClN6, MW 392.9) , which has higher lipophilicity due to alkyl chains. N6-(Cyclohexenylethyl): The compound in (MW 445.0) introduces a cyclic moiety, enhancing rigidity and possibly metabolic stability.

Spectroscopic Characteristics

NMR data from analogs provide insights into electronic environments:

  • 1H NMR Shifts : In derivatives with chlorophenyl groups (e.g., ), aromatic protons resonate at δ 7.24–8.36 ppm, while NH protons appear upfield (δ 8.80–12.98 ppm) . Methoxy groups (e.g., in ) deshield adjacent protons due to electron donation.
  • 13C NMR : Carbon signals for the pyrazolo[3,4-d]pyrimidine core range from δ 91.7–155.5 ppm, with substituent-specific shifts (e.g., C-4′′ at δ 158.7 ppm in methoxyphenyl derivatives) .

Data Tables

Table 1: Structural and Molecular Comparison of Selected Derivatives

Compound (Substituents) Molecular Formula Molecular Weight Key Features Reference
Target: N4-(3-ClPh), N6-(2-methoxyethyl) Not Provided Not Provided Electron-withdrawing Cl, polar N6 substituent -
N4-(3-ClPh), N6,N6-diethyl C21H21ClN6 392.9 High lipophilicity, alkyl N6 groups
N4-(3-MeOPh), N6-cycloheptyl C25H28N6O 428.54 Bulky N6, electron-donating MeO
N4-(4-ClPh), N6-(cyclohexenylethyl) C25H25ClN6 445.0 Rigid cyclic N6, positional Cl isomer
N4-(2-MeOPh), N3-(4-phenoxyphenyl) C24H20N6O2 424.45 Dual aryl substituents, high melting point

Biological Activity

N4-(3-chlorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its role as an inhibitor in various signaling pathways and its implications in cancer therapy.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused ring system that contributes to its biological activity. The presence of functional groups such as the chlorophenyl and methoxyethyl moieties enhances its interaction with biological targets.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC17H19ClN6O
Molecular Weight364.83 g/mol
StructurePyrazolo[3,4-d]pyrimidine scaffold
Functional GroupsChlorophenyl, Methoxyethyl

Inhibition of Casein Kinase 1 (CK1)

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including our compound of interest, act as potent inhibitors of CK1. Aberrant activation of CK1 is linked to various cancers and central nervous system disorders. The compound shows promising inhibitory activity with an IC50 value reported at approximately 78 nM for CK1 inhibition .

Anti-Cancer Activity

Recent studies have highlighted the anti-proliferative effects of pyrazolo[3,4-d]pyrimidine derivatives against several cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxicity against A549 (lung cancer) and HCT-116 (colon cancer) cells with IC50 values ranging from 8.21 µM to 19.56 µM .

The mechanism through which this compound exerts its anti-cancer effects involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have shown that treatment with the compound increases the BAX/Bcl-2 ratio significantly, indicating an apoptotic pathway activation. Additionally, it causes cell cycle arrest at the S and G2/M phases .

Targeting Epidermal Growth Factor Receptor (EGFR)

The compound has also been evaluated for its inhibitory effects on EGFR, a critical target in cancer therapy. Studies have shown that certain derivatives exhibit nanomolar potency against both wild-type and mutant forms of EGFR (IC50 values as low as 0.016 µM) . This suggests that this compound may serve as a scaffold for developing new EGFR inhibitors.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • Study on A549 Cells : A derivative demonstrated an IC50 of 8.21 µM against A549 cells, showing significant promise as a therapeutic agent.
  • Study on HCT-116 Cells : Another derivative exhibited an IC50 value of 19.56 µM against HCT-116 cells, indicating effective growth inhibition.
  • EGFR Inhibition Study : A focused study revealed that specific derivatives could inhibit mutant EGFR with high specificity and potency.

Table 2: Summary of Biological Activities

Activity TypeCell LineIC50 Value
CK1 Inhibition-78 nM
Anti-proliferative (A549)A5498.21 µM
Anti-proliferative (HCT-116)HCT-11619.56 µM
EGFR InhibitionWild-type EGFR0.016 µM
EGFR InhibitionMutant EGFR0.236 µM

Q & A

Basic Questions

Q. What are the key structural features of N4-(3-chlorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how do they influence its biological activity?

  • The compound features a pyrazolo[3,4-d]pyrimidine core substituted at the N4 and N6 positions. The N4-(3-chlorophenyl) group introduces electron-withdrawing properties, potentially enhancing binding to kinase active sites, while the N6-(2-methoxyethyl) substituent improves solubility and pharmacokinetics. The phenyl group at position 1 stabilizes the heterocyclic system through π-π interactions .

Q. What synthetic routes are commonly employed for pyrazolo[3,4-d]pyrimidine derivatives like this compound?

  • Synthesis typically involves:

Core formation : Condensation of aldehydes with β-dicarbonyl compounds and urea under acidic or basic conditions.

Substitution : Sequential nucleophilic aromatic substitution (SNAr) at N4 and N6 positions using amines (e.g., 3-chloroaniline, 2-methoxyethylamine) under reflux with polar aprotic solvents (e.g., DMF, DMSO) and catalysts like K₂CO₃ .

Purification : Column chromatography or recrystallization to isolate the final product .

Advanced Questions

Q. How can researchers optimize the synthesis of this compound to enhance yield while maintaining purity?

  • Methodological approaches :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% through uniform heating .
  • Continuous flow chemistry : Minimizes side reactions and enhances scalability .
  • Computational design : Quantum chemical calculations (e.g., DFT) predict optimal reaction pathways and intermediates, reducing trial-and-error experimentation .
    • Critical parameters : Temperature control (<100°C to avoid decomposition), solvent selection (DMF for solubility vs. acetonitrile for SNAr efficiency), and stoichiometric ratios (1:1.2 for amine:core) .

Q. How can researchers resolve conflicting data on this compound’s kinase inhibition potency across studies?

  • Analytical strategies :

Dose-response assays : Re-evaluate IC₅₀ values using standardized kinase activity assays (e.g., ADP-Glo™) under consistent ATP concentrations (e.g., 10 µM) .

Structural analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to verify binding modes and identify key interactions (e.g., hydrogen bonds with kinase hinge regions) .

Meta-analysis : Compare datasets using QSAR models to correlate substituent effects (e.g., chloro vs. methoxy groups) with activity .

Q. What experimental designs are recommended to evaluate the compound’s selectivity across kinase families?

  • Panel testing : Screen against a diverse kinase panel (e.g., 100+ kinases) at 1 µM concentration.
  • Counter assays : Include off-target enzymes (e.g., phosphatases, proteases) to rule out non-specific inhibition.
  • Data normalization : Use Z’-factor scores to validate assay robustness and minimize false positives .

Methodological Notes

  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to confirm >95% purity .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf-life under storage conditions .

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